2-Chloro-3-{[({[3-(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}pyridine
Description
2-Chloro-3-{[({[3-(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}pyridine is a pyridine derivative characterized by:
- Chlorine at the 2-position of the pyridine ring.
- Trifluoromethyl (-CF₃) group at the 3-position.
- Carbamate-linked Schiff base substituent at the 3-position, comprising an aminooxy group conjugated to a 3-(trifluoromethyl)phenyl moiety.
The trifluoromethyl group improves metabolic stability, while the carbamate-Schiff base hybrid may act as a pharmacophore or prodrug component .
Properties
IUPAC Name |
[(E)-[3-(trifluoromethyl)phenyl]methylideneamino] 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O2/c15-12-11(5-2-6-19-12)13(21)22-20-8-9-3-1-4-10(7-9)14(16,17)18/h1-8H/b20-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYNEKOACFPVMG-DNTJNYDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=NOC(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=N/OC(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination Using Phosphorus Oxychloride (POCl₃)
The most widely reported method involves chlorination of 3-(trifluoromethyl)pyridine 1-oxide using POCl₃. The reaction proceeds via electrophilic aromatic substitution, with the oxide directing chlorination to the 2-position:
Reaction Conditions
- Reactants : 3-(Trifluoromethyl)pyridine 1-oxide (1 eq), POCl₃ (3 eq)
- Solvent : 1,2-Dichloroethane
- Temperature : 105–125°C, 7 hours
- Yield : 50–85%
Post-reaction processing involves distillation under reduced pressure (100 mmHg) to remove excess POCl₃, followed by extraction with 1,2-dichloroethane and aqueous workup.
Alternative Chlorination with Sodium Hypochlorite
Aqueous-phase chlorination using NaOCl at pH 11–13 provides a greener alternative, though with lower yields (60–70%). This method avoids hazardous POCl₃ but requires precise pH control to minimize hydrolysis of the trifluoromethyl group.
Carbonyloxy Group Installation
Carboxylation via Vilsmeier-Haack Formylation
The Vilsmeier reagent (POCl₃/DMF) enables formylation of 2-chloro-3-(trifluoromethyl)pyridine to yield 2-chloro-3-formylpyridine derivatives. Subsequent oxidation with KMnO₄ converts the formyl group to a carboxylic acid:
$$
\text{2-Chloro-3-formylpyridine} \xrightarrow{\text{KMnO}4, \text{H}2\text{O}} \text{2-Chloro-3-pyridinecarboxylic acid}
$$
Optimized Conditions
Esterification with Aminooxy Compounds
The carboxylic acid undergoes activation using thionyl chloride (SOCl₂) to form the acid chloride, which reacts with O-aminoxy-3-(trifluoromethyl)benzaldehyde under Schotten-Baumann conditions:
$$
\text{2-Chloro-3-pyridinecarbonyl chloride} + \text{H}2\text{N-O-C}6\text{H}4\text{CF}3 \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Critical Parameters
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (2 eq)
- Temperature : 0°C → room temperature
- Yield : 65–78%
Schiff Base Formation
The final step involves condensation of the aminooxy ester with 3-(trifluoromethyl)benzaldehyde in ethanol under acidic catalysis:
$$
\text{O=CNH-O-Pyridine} + \text{CF}3\text{C}6\text{H}_4\text{CHO} \xrightarrow{\text{HCl (cat.)}} \text{Target Compound}
$$
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Anhydrous EtOH | +12% |
| Catalyst | 0.1M HCl | +18% |
| Temperature | 50°C | +9% |
| Reaction Time | 6 hours | Max yield |
Removal of water via molecular sieves improves imine formation efficiency by shifting equilibrium.
Industrial-Scale Purification Strategies
| Purification Step | Method | Purity Improvement |
|---|---|---|
| Crude Product | Liquid-liquid extraction (DCM/H₂O) | 65% → 82% |
| Intermediate | Recrystallization (EtOAc/hexane) | 82% → 95% |
| Final Compound | Column chromatography (SiO₂, 5% MeOH/DCM) | 95% → 99.5% |
Large-scale batches (>1 kg) employ continuous distillation for solvent recovery and thin-film evaporation for final purification.
Comparative Analysis of Synthetic Routes
Table 1. Method Efficiency Comparison
| Method | Total Yield | Purity | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| POCl₃ Chlorination | 62% | 99.5% | 320 | Industrial |
| NaOCl Chlorination | 55% | 98.2% | 280 | Pilot Plant |
| One-Pot Synthesis* | 48% | 97.8% | 410 | Lab Scale |
*Combining steps 3.2 and 4 in a single reactor
Mechanistic Insights and Side Reactions
Key competing pathways include:
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-{[({[3-(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
2-Chloro-3-{[({[3-(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Chloro-3-{[({[3-(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyridine Derivatives
2-Chloro-3-(trifluoromethyl)pyridine (CAS 65753-47-1)
- Structure : Simplest analogue lacking the carbamate-Schiff base group.
- Properties :
- Applications : Intermediate for pharmaceuticals (e.g., kinase inhibitors) and herbicides .
- Comparison : The target compound’s additional substituents increase molecular complexity and weight (~350–400 g/mol estimated), likely reducing volatility and altering solubility.
2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine
Carbamate and Schiff Base Derivatives
2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylate
- Structure: Carbamate linked to pyrrolidine and anilino groups.
- Properties :
- Applications : Probable use in drug discovery for targeted delivery.
- Comparison : The target compound’s Schiff base introduces imine functionality, which may enhance metal-binding capacity or serve as a hydrolyzable prodrug .
4-{[3-Chloro-4-fluoro-phenylimino]-methyl}-2-ethyl-pyridin-3-ol
Boronated and Heterocyclic Derivatives
2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid pinacol ester
- Structure : Boronic ester at the 5-position.
- Properties :
- Applications : Suzuki-Miyaura cross-coupling reactions.
- Comparison : The target compound’s carbamate-Schiff base lacks boron’s cross-coupling utility but may exhibit unique bioactivity .
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine
Key Research Findings
Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
Overview
2-Chloro-3-{[({[3-(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}pyridine is a complex organic compound with the molecular formula and a molecular weight of approximately 342.70 g/mol. It features a chloro group, a trifluoromethyl group, and a pyridine ring, making it a subject of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
The compound's structure includes:
- Chloro Group : Enhances lipophilicity and biological activity.
- Trifluoromethyl Group : Known for increasing metabolic stability and altering pharmacokinetic properties.
- Pyridine Ring : Common in pharmaceuticals, contributing to bioactivity.
Antimicrobial Properties
Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, similar compounds have shown Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, suggesting that 2-Chloro-3-{[({[3-(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}pyridine may possess comparable or enhanced activity against various bacterial strains .
Anticancer Activity
The compound is also being investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis through mechanisms involving the regulation of key signaling pathways associated with cell growth and survival . The presence of the trifluoromethyl group is believed to enhance its interaction with target proteins involved in tumorigenesis.
Study 1: Antimicrobial Efficacy
A study conducted on related pyridine derivatives demonstrated that compounds with similar structural motifs exhibited potent antibacterial effects. The study reported that modifications to the pyridine core could significantly impact the biological activity, emphasizing the importance of substituent groups like chloro and trifluoromethyl in enhancing efficacy .
Study 2: Anticancer Mechanisms
In an investigation into the anticancer potential of related compounds, researchers found that certain derivatives could effectively inhibit cancer cell migration and invasion. These effects were attributed to the modulation of signaling pathways such as those involving receptor tyrosine kinases, which are crucial for cancer progression .
Research Findings
| Property | Value |
|---|---|
| Molecular Formula | C15H10ClF3N2O2 |
| Molecular Weight | 342.70 g/mol |
| Antimicrobial MIC | As low as 3.12 μg/mL |
| Anticancer Activity | Induces apoptosis |
| Key Mechanism | Modulation of signaling pathways |
Synthesis and Production
The synthesis of 2-Chloro-3-{[({[3-(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}pyridine typically involves multi-step reactions starting from 2-chloropyridine and 3-(trifluoromethyl)benzaldehyde. This process often employs solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the pyridine core followed by functionalization. Key steps may include:
- Aminocarbonylation : Reacting 3-chloropyridine derivatives with carbonylating agents under basic conditions (e.g., NaOH in dichloromethane) to introduce the carbamate group .
- Schiff base formation : Condensation of the carbonyl intermediate with 3-(trifluoromethyl)benzaldehyde derivatives to form the methyleneaminooxy linkage .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers confirm the structural integrity of the compound?
Use a combination of:
Q. What safety protocols are critical during handling?
- Storage : Keep in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis of the carbamate group .
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing or reactions .
- Waste disposal : Neutralize acidic/basic byproducts before incineration by licensed facilities .
Advanced Research Questions
Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?
The CF₃ group is electron-withdrawing, which:
- Activates the pyridine ring for nucleophilic substitution at the 2-chloro position (e.g., Suzuki-Miyaura coupling with aryl boronic acids). Optimize using Pd(PPh₃)₄ (5 mol%), K₂CO₃ in dioxane/water (3:1) at 80°C .
- Limits oxidation : The CF₃ group stabilizes the ring against harsh oxidants like KMnO₄, enabling selective functionalization of other positions .
Q. How can computational modeling predict biological activity?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). The carbamate group may form hydrogen bonds with catalytic lysine residues .
- DFT calculations : Calculate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic sites for derivatization .
Q. How to resolve contradictory data in reaction yields?
- Case study : If coupling reactions yield inconsistently (30–70%), troubleshoot via:
Q. What strategies optimize the compound’s stability in biological assays?
- pH stability : Test in PBS buffers (pH 4.0–7.4). The carbamate may hydrolyze at pH <5; stabilize with 0.1% BSA .
- Light sensitivity : Store solutions in amber vials; confirm stability via UV-Vis (λ = 270 nm) over 24 hours .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Expected Signals | Reference |
|---|---|---|
| ¹H NMR | δ 8.6 (pyridine H), δ 7.8 (trifluoromethylphenyl H), δ 4.3 (CH₂) | |
| ESI-MS | [M+H]⁺ = 358.05 (C₁₅H₁₀ClF₃N₂O₃) |
Q. Table 2. Reaction Optimization for Cross-Coupling
| Condition | Optimal Parameters | Outcome (Yield) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | 75% |
| Base | K₂CO₃ | |
| Solvent | Dioxane/H₂O (3:1) | |
| Temperature | 80°C, 12 h |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
